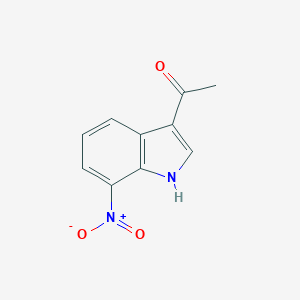
1-(7-Nitro-1H-indol-3-YL)ethanone
概要
説明
1-(7-Nitro-1H-indol-3-YL)ethanone is an indole derivative characterized by the presence of a nitro group at the 7th position and an ethanone group at the 3rd position of the indole ring. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 1-(7-Nitro-1H-indol-3-YL)ethanone typically involves the nitration of 1H-indole-3-yl ethanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .
化学反応の分析
1-(7-Nitro-1H-indol-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroindole derivatives.
Reduction: Reduction of the nitro group can yield aminoindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 5.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions . Major products formed from these reactions include nitroindole derivatives, aminoindole derivatives, and halogenated indoles .
科学的研究の応用
1-(7-Nitro-1H-indol-3-YL)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(7-Nitro-1H-indol-3-YL)ethanone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring structure allows the compound to bind to specific receptors and enzymes, modulating their activity and influencing cellular pathways .
類似化合物との比較
1-(7-Nitro-1H-indol-3-YL)ethanone can be compared with other indole derivatives such as:
1-(1H-Indol-3-yl)ethanone: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-Acetylindole: Similar structure but without the nitro group, used in different synthetic applications.
5-Nitroindole: Nitro group at a different position, leading to variations in chemical and biological properties.
生物活性
1-(7-Nitro-1H-indol-3-YL)ethanone, a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.
The compound can be described structurally as follows:
- Chemical Formula : C_10H_8N_2O_2
- Molecular Weight : 188.18 g/mol
- CAS Number : 165669-21-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its effects on the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation and pain pathways.
Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. In a study evaluating its efficacy as a COX-2 inhibitor, the compound demonstrated competitive inhibition similar to established nonsteroidal anti-inflammatory drugs (NSAIDs). The synthesized derivatives showed promising analgesic and anti-inflammatory effects in vivo, suggesting potential therapeutic applications for conditions such as arthritis and other inflammatory disorders .
Antimicrobial Activity
The compound has also been reported to possess antimicrobial properties. It was found to exhibit activity against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated that it could inhibit bacterial growth effectively, showing potential as an antimicrobial agent .
Case Studies
- Analgesic Efficacy : In vivo studies conducted on animal models demonstrated that this compound significantly reduced pain responses in models of acute pain, indicating its potential use as an analgesic .
- Inflammation Models : In models of induced inflammation, the compound reduced edema and other markers of inflammation significantly compared to control groups. The results suggest that this compound could be further developed into a therapeutic agent for inflammatory diseases .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-(7-nitro-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)8-5-11-10-7(8)3-2-4-9(10)12(14)15/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXMZEQFBKFBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625317 | |
| Record name | 1-(7-Nitro-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165669-21-6 | |
| Record name | 1-(7-Nitro-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













